Mesihc
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Overview
Description
Menthol is an organic compound classified as a monoterpenoid. It is a waxy, clear or white crystalline substance that is solid at room temperature and melts slightly above. Menthol is primarily derived from the oils of corn mint, peppermint, or other mints, but it can also be synthesized. The naturally occurring form of menthol is (−)-menthol, which has a strong minty odor and a cooling sensation .
Synthetic Routes and Reaction Conditions:
Symrise Process: This process involves the synthesis of thymol from m-cresol, followed by catalytic hydrogenation to obtain a mixture of menthols.
Takasago Process: In this method, myrcene undergoes addition with lithium amide, followed by isomerization using a chiral ruthenium catalyst.
Industrial Production Methods:
Hydrogenation of Thymol: The first industrial process for menthol synthesis involved the catalytic hydrogenation of thymol using ruthenium on aluminum oxide as a catalyst, followed by fractional distillation to separate the menthol isomers.
Types of Reactions:
Glycosylation: This reaction involves the enzymatic addition of sugar moieties to menthol, enhancing its solubility and stability.
Amination: Menthol can undergo C–H amination reactions, which are useful in the synthesis of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Glycosylation: Alpha glucosidase enzyme is used for the glycosylation of menthol.
Amination: Copper bromide is often used as a catalyst in C–H amination reactions.
Major Products:
Menthone: Produced from the oxidation of menthol.
Menthyl Glucoside: Formed through the glycosylation of menthol.
Scientific Research Applications
Menthol has a wide range of applications in various fields:
Mechanism of Action
Menthol primarily activates the cold-sensitive TRPM8 receptors in the skin, causing a sensation of coolness. This is achieved by inhibiting calcium ion currents in neuronal membranes. Additionally, menthol may exert analgesic properties through kappa-opioid receptor agonism .
Comparison with Similar Compounds
Peppermint Oil: Contains menthol and other terpenoids, providing a similar cooling effect.
Eucalyptus Oil: Known for its cooling and antibacterial properties.
Camphor: Another compound with a cooling sensation, often used in topical analgesics.
Uniqueness of Menthol: Menthol is unique due to its strong minty odor and potent cooling sensation. Unlike some other cooling agents, menthol is widely accepted for its safety and efficacy in various applications, from medicinal to industrial uses .
Properties
CAS No. |
115945-18-1 |
---|---|
Molecular Formula |
C21H38N2O6SSi |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-hydroxy-(2-methoxyphenyl)silane;methyl sulfate |
InChI |
InChI=1S/C20H35N2O2Si.CH4O4S/c1-22(2)15-13-21(14-16-22)17-25(23,18-9-5-4-6-10-18)20-12-8-7-11-19(20)24-3;1-5-6(2,3)4/h7-8,11-12,18,23H,4-6,9-10,13-17H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
BGGYXMKCQZHAAZ-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |
Synonyms |
2-methoxy-sila-hexocyclium MeSiHC o-methoxy-sila-hexocyclium |
Origin of Product |
United States |
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